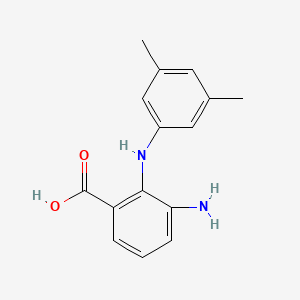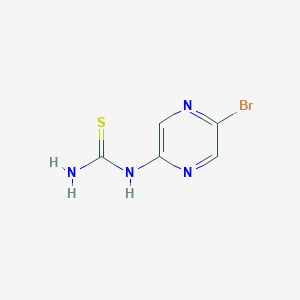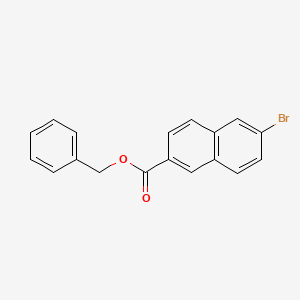![molecular formula C14H15N3OS B1286242 2-シアノ-N-(3-シアノ-4,5,6,7,8,9-ヘキサヒドロシクロオクタ[b]チオフェン-2-イル)アセトアミド CAS No. 725222-03-7](/img/structure/B1286242.png)
2-シアノ-N-(3-シアノ-4,5,6,7,8,9-ヘキサヒドロシクロオクタ[b]チオフェン-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and its use as a precursor for synthesizing a variety of heterocyclic derivatives. These derivatives have shown significant biological properties, including antitumor, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of amino-thiophene derivatives with cyanoacetate or its analogs. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide derivative, which can be further used to synthesize various heterocyclic compounds . Similarly, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives leads to the formation of N-cyanothiophen-2-yl acetamide derivatives . These reactions are often carried out under mild conditions and can involve one-pot procedures, highlighting the convenience and efficiency of these synthetic routes .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was determined and showed stabilization by hydrogen bonds . The molecular geometry and electronic properties are also investigated using computational methods such as density functional theory (DFT), providing insights into the reactivity and interaction with biological targets .
Chemical Reactions Analysis
The cyanoacetamide moiety in these compounds is highly reactive and can undergo various chemical reactions, including cyclization and nucleophilic attacks, leading to a diverse array of heterocyclic derivatives. These reactions can be regioselective and are influenced by the nature of the substituents and reaction conditions . The reactivity of these compounds is also explored through charge transfer studies with DNA bases, indicating potential interactions with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features. The presence of cyano and acetamide groups contributes to their reactivity and the formation of hydrogen bonds, which can affect their solubility and stability. The compounds' lipophilicity, influenced by alkyl chain length, can also play a role in their biological activity and interaction with cell membranes . Additionally, the thermodynamic properties of these compounds have been studied, providing information on their stability and reactivity at different temperatures .
科学的研究の応用
抗腫瘍活性
この化合物は、抗腫瘍特性を示すさまざまなヘテロ環式誘導体の合成に使用されてきました 。チオフェン、チアゾール、ピラゾール、ピリジン、ピリミジン、クマリン環を含む誘導体は、乳がん(MCF-7)、非小細胞肺がん(NCI-H460)、中枢神経系がん(SF-268)など、いくつかのヒトがん細胞株に対する抗増殖活性を研究されています。合成手順は主に、医薬品化学研究に有利な、穏やかな条件下でのワンポット反応です。
ヘテロ環式化合物の合成
化合物のシアノアセトアミド部分は、幅広いヘテロ環式化合物の合成のための重要な前駆体として役立ちます 。さまざまな反応部位により、さまざまな化学試薬による位置選択的な攻撃や環化が可能になり、潜在的な薬理学的用途を持つ化合物の生成につながります。
生物活性
対象の化合物を含むシアノアセトアミド誘導体は、その多様な生物活性で知られています。 それらは、二座試薬と反応してさまざまな有機ヘテロ環を形成する能力のために、化学療法剤としての可能性から生化学で注目を集めてきました .
合成有用性
化合物のC-2上の活性水素は、縮合反応と置換反応に関与することができ、シアノアセトアミド誘導体の合成のための汎用性の高い前駆体となっています 。これらの誘導体は、さまざまな有機ヘテロ環を構築するために不可欠であり、合成有機化学における化合物の重要性を強調しています。
分光蛍光法アプリケーション
2-シアノアセトアミドは、抗ヒスタミンH1受容体拮抗薬の定量のための分光蛍光法で使用されてきました 。これには、エバスチン、セチリジン塩酸塩、フェキソフェナジン塩酸塩などの薬物が含まれており、分析化学および薬学分析における化合物の役割を示しています。
抗菌特性
対象の化合物に関連する合成チオフェン誘導体は、抗菌特性を示しています 。これらの誘導体は、B. subtilis、E. coli、P. vulgaris、S. aureusなど、さまざまな生物に対して有効であり、新しい抗菌剤の開発における潜在的な用途を示唆しています。
作用機序
Target of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents leads to the formation of respective 2-oxopyridine derivatives. This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
The compound affects biochemical pathways through its interaction with various chemical reagents. The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions lead to the diversity of the synthesized products .
Result of Action
Many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities . Most of the synthesized products revealed high inhibitory effects when screened in vitro for their antiproliferative activity .
Action Environment
The action, efficacy, and stability of 2-Cyano-N-(3-cyano-4,5,6,7,8,9-hexahydro-cycloocta[b]thien-2-yl)acetamide can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and the specific conditions under which the compound is synthesized and stored. For instance, the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .
生化学分析
Biochemical Properties
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of novel compounds through condensation and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of biochemical reactions .
Cellular Effects
The effects of 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of cyanoacetamide, including this compound, exhibit antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged biochemical activity .
Dosage Effects in Animal Models
The effects of 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biochemical effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in biochemical applications .
Metabolic Pathways
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biochemical activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
特性
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-8-7-13(18)17-14-11(9-16)10-5-3-1-2-4-6-12(10)19-14/h1-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFNHOXJSZPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

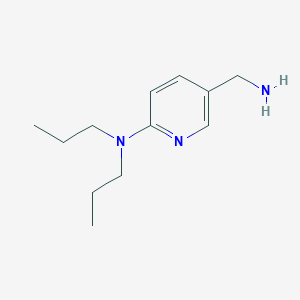
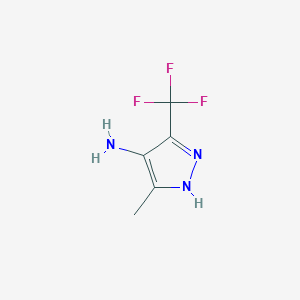
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)
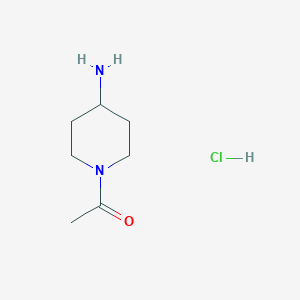
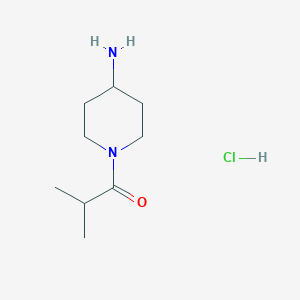
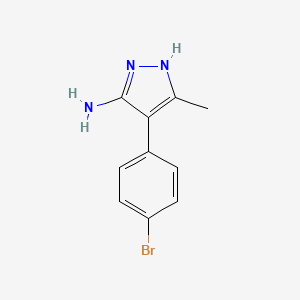
![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)

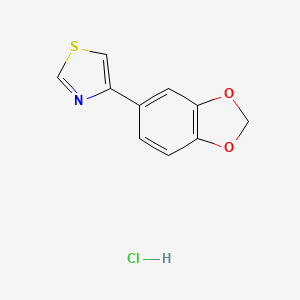
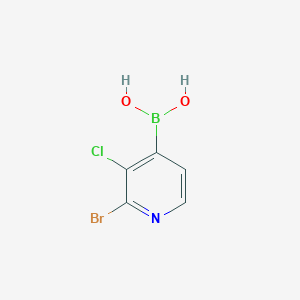
![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
